

A Comparative Analysis of Pyrazole Derivatives' Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1586481

[Get Quote](#)

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of antitumor activities.[1][2][3][4] This guide provides a comprehensive comparative study of various pyrazole derivatives, detailing their cytotoxic effects on prominent cancer cell lines, elucidating their mechanisms of action, and offering detailed protocols for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance the development of pyrazole-based cancer therapeutics.

Introduction to Pyrazole Derivatives in Oncology

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile pharmacophore in medicinal chemistry.[5] Its unique structural and electronic properties allow for diverse substitutions, leading to the generation of a vast library of derivatives with a wide range of biological activities.[2][4] In the context of cancer, pyrazole derivatives have been shown to target a variety of key cellular processes involved in tumor growth and survival, including cell cycle progression, signal transduction, and microtubule dynamics.[2][3][6] This multifaceted approach underscores their potential as potent and selective anticancer agents.

Comparative Cytotoxicity of Pyrazole Derivatives

The efficacy of pyrazole derivatives has been evaluated across a multitude of cancer cell lines, revealing both broad-spectrum activity and cell-line-specific sensitivities. This section presents a comparative analysis of the cytotoxic effects of selected pyrazole derivatives on lung, breast, and colon cancer cell lines, with data summarized from various preclinical studies.

Lung Cancer Cell Lines

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. Several pyrazole derivatives have demonstrated significant activity against NSCLC cell lines, such as A549 and NCI-H522.

Derivative	Cell Line	IC50/GI50 (µM)	Noteworthy Observations	Reference
Compound 5b	A549	0.69	More potent than the reference drug ABT-751. Identified as a tubulin polymerization inhibitor.	[1]
Compound 4a	A549	0.19	Highly potent against A549 cells.	[1]
Pyrazolone P7	A549	Not specified, but high antiproliferative activity	Higher antiproliferative activity and selectivity compared to Afatinib and Gefitinib.	
Pyrazolone P11	NCI-H522	Not specified, but high antiproliferative activity	Higher antiproliferative activity and selectivity compared to Afatinib and Gefitinib.	
PCH-1	A549, H226, H460	Micromolar concentrations	Disrupts microtubule assembly.	[7]
Compound 2	A549	220.20	Effective in inhibiting human lung adenocarcinoma cell growth.	[8]

Breast Cancer Cell Lines

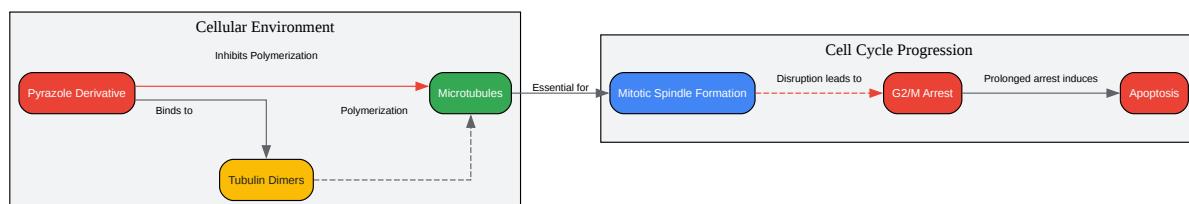
Breast cancer is a heterogeneous disease with various molecular subtypes. Pyrazole derivatives have shown efficacy against both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Derivative	Cell Line	IC50/GI50 (μM)	Noteworthy Observations	Reference
Compound 5b	MCF-7	1.7	Active against MCF-7 cells.	[1]
TOSIND	MDA-MB-231	17.7 (at 72h)	Strongly decreased viability of MDA-MB-231 cells.	[9]
PYRIND	MCF-7	39.7 (at 72h)	Decreased viability of MCF-7 cells.	[9]
Compound 27	MCF-7	16.50	Showed better inhibitory activity than the standard drug tamoxifen and inhibited VEGFR-2.	[2]
Compound 43	MCF-7	0.25	Identified as a potent PI3 kinase inhibitor, more potent than doxorubicin.	[10]
Compound 37	MCF-7	5.21	Potent antiproliferation activity.	[10]

Colon Cancer Cell Lines

Colorectal cancer is a prevalent malignancy where new therapeutic options are continuously sought. Pyrazole derivatives have demonstrated promising results in various colon cancer cell lines, including HCT-116, HT-29, and SW620.

Derivative	Cell Line	IC50/GI50 (μM)	Noteworthy Observations	Reference
Unnamed Pyrazole Derivative	Human colon cancer cell line	4.2	Potent xanthine oxidase inhibitory activity.	[11]
QTZ05	HCT-116, HCT-15, HT-29, LOVO	2.3 - 10.2	Potent and selective antitumor efficacy.	[12]
Compound 7h	SW620	0.012	Significantly more potent than curcumin, adriamycin, and oxaliplatin.	
DZ-BAU2021-6 & DZ-BAU2021-14	HCT-116, HT-29	Notable IC50 values	Promising anti-proliferative activity with CDK2 inhibitory effect.	[13]
Compounds 26, 31, 35, 36	HT-29	0.182, 0.172, 0.166, 0.024	Strongest antiproliferative activity compared to the reference vemurafenib.	


Mechanisms of Action: A Deeper Dive

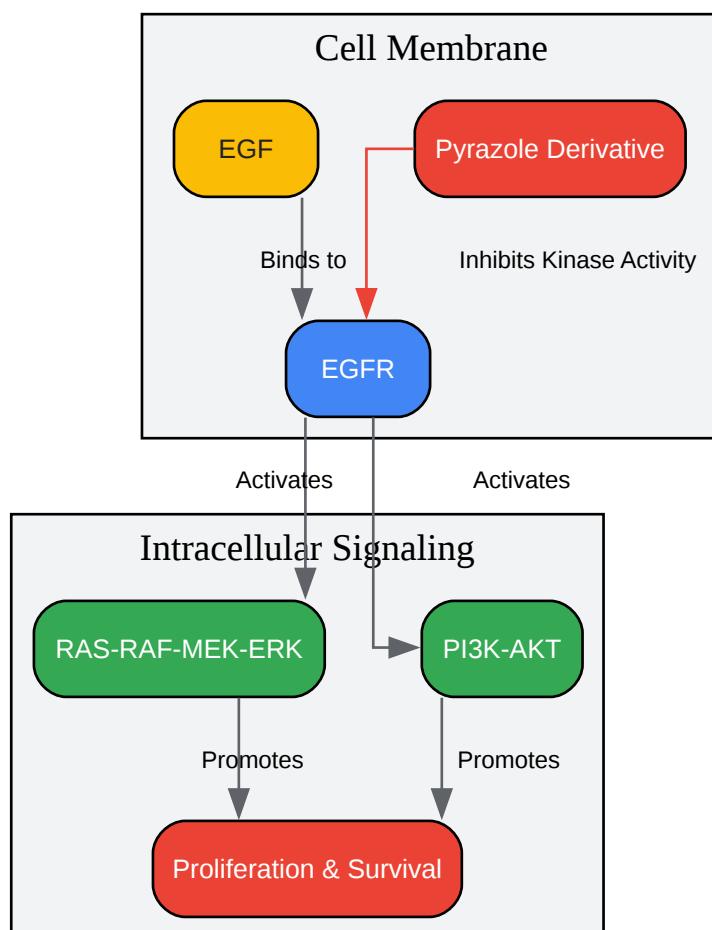
The anticancer activity of pyrazole derivatives stems from their ability to interact with and modulate the function of various cellular targets critical for cancer cell proliferation and survival. The following sections explore some of the key mechanisms of action.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α - and β -tubulin, are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle.[12] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[12] Several pyrazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2][5][13]

Causality: By binding to tubulin, these pyrazole derivatives prevent the assembly of microtubules. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[12][13] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death.[12]

[Click to download full resolution via product page](#)

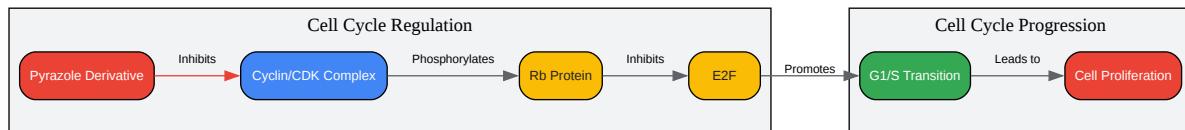

Caption: Inhibition of Tubulin Polymerization by Pyrazole Derivatives.

Kinase Inhibition: Targeting Aberrant Signaling

Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival. Protein kinases are key players in these pathways, and their aberrant activity is a common feature of many cancers. Pyrazole derivatives have been designed to target several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[\[2\]](#)[\[3\]](#)[\[6\]](#)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[\[14\]](#)[\[15\]](#) Overexpression or mutation of EGFR is common in various cancers, including NSCLC.[\[15\]](#)

Causality: Pyrazole-based EGFR inhibitors act as small molecules that compete with ATP for binding to the intracellular kinase domain of the receptor.[\[14\]](#) This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting cancer cell growth and inducing apoptosis.[\[14\]](#)[\[16\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR Signaling Pathway.

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[17][18] The activity of CDKs is tightly controlled by cyclins and CDK inhibitors. In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[17]

Causality: Pyrazole derivatives that inhibit CDKs function by blocking the ATP-binding site of these enzymes, thereby preventing the phosphorylation of their substrates, such as the retinoblastoma protein (Rb).[18] This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can induce apoptosis.[19][20]

[Click to download full resolution via product page](#)

Caption: Inhibition of the CDK-Mediated Cell Cycle Progression.

Experimental Protocols for Evaluating Pyrazole Derivatives

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays used to assess the anticancer properties of pyrazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[\[22\]](#)

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the medium in the wells with 100 μL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
- Formazan Solubilization: Carefully aspirate the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: MTT Assay Workflow.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[\[1\]](#)[\[2\]](#)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[\[1\]](#) Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[\[1\]](#)[\[9\]](#)

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[\[1\]](#)[\[9\]](#)

Protocol:

- **Cell Treatment:** Treat cells with the pyrazole derivative at the desired concentration and for the appropriate time.
- **Cell Harvesting:** Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- **Washing:** Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of PI (50 μ g/mL) to 100 μ L of the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.

Caption: Interpretation of Annexin V/PI Staining Results.

Cell Cycle Analysis

Flow cytometry-based cell cycle analysis using DNA staining dyes like propidium iodide (PI) is a standard method to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[\[4\]](#)

Protocol:

- Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest as described for the apoptosis assay.
- Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
- Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
- RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.
- PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate.[\[23\]](#)[\[24\]](#) This is crucial for confirming the molecular targets of pyrazole derivatives and understanding their effects on signaling pathways.

Protocol:

- Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β -actin or GAPDH) should be used to normalize the data.[\[24\]](#)

Conclusion and Future Directions

This comparative guide highlights the significant potential of pyrazole derivatives as a versatile and potent class of anticancer agents. The data presented demonstrates their efficacy across a range of lung, breast, and colon cancer cell lines, operating through diverse and clinically relevant mechanisms of action, including tubulin polymerization inhibition and the targeting of key protein kinases. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of these promising compounds.

Future research should focus on optimizing the structure-activity relationships of pyrazole derivatives to enhance their potency and selectivity, thereby minimizing off-target effects and potential toxicity. Furthermore, *in vivo* studies in relevant animal models are crucial to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The exploration of combination therapies, where pyrazole derivatives are

used in conjunction with existing chemotherapeutic agents or immunotherapies, may also unlock synergistic effects and overcome drug resistance. Through a continued, rigorous, and collaborative research effort, the full therapeutic potential of pyrazole derivatives in the fight against cancer can be realized.

References

- Cui, Z., et al. (2018). Design, synthesis, and biological evaluation of novel 1H-benzofuro[3,2-c]pyrazole derivatives as tubulin polymerization inhibitors. *Molecules*, 23(10), 2469.
- Sharma, N., & Ahuja, M. (2023). Pyrazoles as anticancer agents: Recent advances. *International Journal of Scholarly Research in Chemistry and Pharmacy*, 3(2), 013–022.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. *International Journal of Molecular Sciences*, 24(16), 12724.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. *International Journal of Molecular Sciences*, 24(16), 12724.
- Jadhav, S. B., et al. (2023). Review: Anticancer Activity Of Pyrazole. *International Journal of Pharmaceutical Sciences and Research*, 14(5), 2321-2332.
- Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. *Postepy higieny i medycyny doswiadczonej*, 71(0), 482-490.
- A review of research from 2012 to 2024 on pyrazole-based anticancer agents with SAR study. (2025). *Anti-Cancer Agents in Medicinal Chemistry*.
- Al-Suhaimi, E. A., et al. (2021).
- Laskin, J. J., & Sandler, A. B. (2004). Epidermal growth factor receptor: a promising target in solid tumours.
- Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. *Expert opinion on therapeutic targets*, 16(1), 15–31.
- Mahmood, T., & Yang, P.-C. (2012). Western blot: technique, theory, and trouble shooting. *North American journal of medical sciences*, 4(9), 429.
- EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.).
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. *Cancers*, 9(9), 120.
- Thangarasu, P., et al. (2021). Design, synthesis, and biological evaluation of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors for anticancer drug development. *Bioorganic & Medicinal Chemistry Letters*, 48, 128254.
- Wojtkowiak, D., et al. (2022).
- Alsayari, A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. *Journal of Oncology*, 2021, 6689069.

- Kumar, A., et al. (2022). Novel Chalcone-Derived Pyrazoles as Potential Therapeutic Agents for the Treatment of Non-small Cell Lung Cancer. *Scientific Reports*, 12(1), 3865.
- Mohamed, H. H. M., et al. (2022). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. *European Journal of Chemistry*, 13(3), 319-326.
- Kumar, D., et al. (2018). 1H-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. *Bioorganic & medicinal chemistry letters*, 28(12), 2149–2154.
- Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. *Mini-reviews in medicinal chemistry*, 20(6), 466–490.
- Kassem, D., et al. (2021). DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. *BAU Journal - Health and Wellbeing*, 4(1), 4.
- Wang, L., et al. (2020). Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent. *Drug design, development and therapy*, 14, 2539–2553.
- Application Notes and Protocols: Western Blot Analysis of Protein Expression Modulated by Anticancer Agent 42. (n.d.). BenchChem.
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2021). *Future Medicinal Chemistry*, 13(16), 1463-1484.
- MTT assay protocol. (n.d.). Abcam.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Western Blot Protocol. (n.d.).
- MTT assay and its use in cell viability and prolifer
- Cell Viability Assays. (2013). In *Assay Guidance Manual*.
- Western Blot Protocol. (n.d.). OriGene Technologies Inc.
- Anderson, M., et al. (2015). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. *Journal of Medicinal Chemistry*, 58(18), 7187-7203.
- Asghar, U., et al. (2015). Small Molecule CDK Inhibitors for the Therapeutic Management of Cancer. *Current pharmaceutical design*, 21(22), 3134–3151.
- Asghar, U., et al. (2015). Small Molecule CDK Inhibitors for the Therapeutic Management of Cancer. *Current pharmaceutical design*, 21(22), 3134–3151.
- Dai, Y., & Grant, S. (2004). Small molecule inhibitors targeting cyclin-dependent kinases as anticancer agents. *Current oncology reports*, 6(2), 123–130.
- Chen, H. Z., et al. (2018). CDK inhibitors in cancer therapy, an overview of recent development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. scribd.com [scribd.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy | Semantic Scholar [semanticscholar.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. Small molecule inhibitors targeting cyclin-dependent kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Pyrazole Derivatives' Efficacy Across Diverse Cancer Cell Lines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586481#comparative-study-of-pyrazole-derivatives-in-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com